molecular formula C7H4Cl2N2OS B1405975 3-(Chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole CAS No. 1509882-79-4

3-(Chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole

Cat. No. B1405975
M. Wt: 235.09 g/mol
InChI Key: GDQVFJCUMGTGBI-UHFFFAOYSA-N
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Description

The compound “3-(Chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole” is an organic molecule that contains several functional groups, including a chloromethyl group, a chlorothiophenyl group, and an oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-oxadiazole ring, which is a heterocyclic ring containing two carbon atoms, one nitrogen atom, and two oxygen atoms . The chloromethyl and chlorothiophenyl groups would be attached to this ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the chloromethyl and chlorothiophenyl groups, as well as the 1,2,4-oxadiazole ring . These groups could potentially undergo a variety of reactions, including substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present . For example, the presence of the chloro groups and the oxadiazole ring could potentially affect its polarity, solubility, and reactivity .

Scientific Research Applications

Potential Anticancer Agents

One significant application of 3-(Chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole derivatives is in the discovery and structure-activity relationship studies of new series of apoptosis inducers, which could serve as potential anticancer agents. A derivative of this compound was identified as a novel apoptosis inducer through high-throughput screening assays. It exhibited good activity against several breast and colorectal cancer cell lines, with the mechanism of action involving cell arrest in the G(1) phase, followed by induction of apoptosis. The molecular target was identified as TIP47, an IGF II receptor-binding protein, highlighting its potential in cancer treatment research (Zhang et al., 2005).

Synthesis Techniques

3-(Chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole serves as a versatile synthon in the synthesis of various 1,2,4-oxadiazole derivatives. Its chemical properties have been extensively studied, showing potential in reactions involving acylation, oxidation, and transformations of the oxadiazole ring. This flexibility makes it a valuable compound in the field of synthetic organic chemistry, offering pathways to a wide range of heterocyclic compounds with potential applications in drug discovery and materials science (Stepanov et al., 2019).

Antibacterial Properties

Another application of this compound lies in its role in synthesizing novel compounds with significant antibacterial activity. A series of derivatives synthesized from 3-(Chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole were characterized and tested for in-vitro antibacterial activity, showing promising results against various bacterial strains. This research underscores the potential of 1,2,4-oxadiazole derivatives in developing new antibacterial agents, addressing the growing concern over antibiotic resistance (Rai et al., 2010).

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it shows promising biological activity, it could be further studied for potential use in pharmaceuticals or other medical applications .

properties

IUPAC Name

3-(chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2OS/c8-3-5-10-7(12-11-5)6-4(9)1-2-13-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQVFJCUMGTGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)C2=NC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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